molecular formula C8H9F3N2OS B2641526 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine CAS No. 265107-02-6

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B2641526
CAS No.: 265107-02-6
M. Wt: 238.23
InChI Key: UMEVSSPGBFVQNC-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound featuring a morpholine ring linked to a 1,3-thiazole moiety substituted with a trifluoromethyl (-CF₃) group at the 4-position. This structure combines the electron-donating morpholine ring with the electron-withdrawing trifluoromethyl group, creating unique physicochemical and biological properties.

Properties

IUPAC Name

4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2OS/c9-8(10,11)6-5-15-7(12-6)13-1-3-14-4-2-13/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEVSSPGBFVQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326676
Record name 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

265107-02-6
Record name 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine typically involves the following steps:

Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

Antimicrobial Activity

The thiazole ring structure present in 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine contributes to its potential as an antimicrobial agent. Thiazole derivatives are known for their efficacy against various bacterial strains, including multidrug-resistant organisms.

Case Studies

  • Synthesis and Evaluation of Antimicrobial Agents :
    • A study synthesized several thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial properties, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like chloramphenicol .
  • Novel Lead Compounds :
    • Research identified a thiazole compound with potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The synthesized derivatives showed MIC values ranging from 0.7 to 2.8 μg/mL, indicating their potential as effective antimicrobial agents against resistant strains .

Anticancer Properties

Research indicates that compounds with trifluoromethyl groups can enhance the biological activity of drugs by increasing lipophilicity and binding affinity to target receptors.

Case Studies

  • Cytotoxicity Studies :
    • A study on quinazoline derivatives substituted with trifluoromethyl groups demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 2.44 to 9.43 μM. This suggests that similar modifications in thiazole derivatives could yield compounds with enhanced anticancer properties .

Synthetic Applications

The compound can also serve as an intermediate in organic synthesis, particularly for generating other biologically active heterocycles.

Synthetic Methodologies

  • Green Chemistry Approaches :
    • The use of ionic liquids as solvents in the synthesis of thiazole derivatives allows for environmentally friendly processes that reduce waste and improve yields. For instance, reactions conducted under mild conditions using ionic liquids have shown promising results in synthesizing various thiazole-related compounds .

Data Table: Summary of Applications

ApplicationDescriptionRelevant Studies
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaStudy on thiazole derivatives
Anticancer PropertiesPotential cytotoxic effects against cancer cell linesQuinazoline derivative study
Synthetic ApplicationsUsed as an intermediate in organic synthesis under green chemistry protocolsIonic liquid synthesis

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural variations among analogs involve substitutions on the thiazole ring and modifications to the morpholine moiety. Key examples include:

Compound Name Substituent on Thiazole Molecular Formula Molecular Weight (g/mol) XLogP³ Key References
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine -CF₃ C₈H₉F₃N₂OS 244.23 (calculated) ~3.8* N/A†
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine -C₆H₄Cl (4-chlorophenyl) C₁₃H₁₂ClN₂OS 280.77 3.3
4-[4-(3-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine -C₆H₃(F)(OCH₃) (3-fluoro-2-methoxyphenyl) C₁₄H₁₄FN₂O₂S 308.34 ~3.5*
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine -B(O₂C₂(CH₃)₄) (pinacol boronate) C₁₃H₂₀BN₂O₃S 308.19 ~2.7*

*Estimated based on substituent contributions.

Key Observations:

  • The trifluoromethyl group confers higher lipophilicity (XLogP ~3.8) compared to the chlorophenyl analog (XLogP 3.3) due to the strong electron-withdrawing nature of -CF₃.
  • Boronate-containing analogs (e.g., pinacol ester) exhibit reduced lipophilicity, enhancing water solubility for applications in Suzuki-Miyaura cross-coupling reactions .

Crystallographic and Conformational Analysis

  • Crystal Packing: Compounds like 4-(4-fluorophenyl)-2-thiazolyl derivatives crystallize in triclinic systems (P 1 symmetry) with planar thiazole cores. The trifluoromethyl group’s smaller size compared to bromophenyl (as in ) may reduce steric hindrance, favoring tighter crystal packing .
  • Conformational Flexibility: The morpholine ring adopts a chair conformation, while the thiazole’s substituents influence torsional angles. For instance, fluorophenyl groups orient perpendicular to the thiazole plane in some analogs, affecting solubility .

Biological Activity

4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group and the thiazole moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C₉H₈F₃N₂S
  • Molecular Structure :
    • Morpholine ring
    • Thiazole ring with a trifluoromethyl substituent

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiazole derivatives, including those containing morpholine structures. The compound's activity against cancer cell lines has been evaluated, showing promising results:

  • IC50 Values :
    • The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties. For example, related thiazole compounds have shown IC50 values below 10 µM against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .

Antimicrobial Activity

The thiazole moiety is known for its broad-spectrum antimicrobial properties. Research indicates that compounds like this compound can exhibit significant antibacterial and antifungal activities:

  • Antibacterial Activity :
    • Studies have reported that thiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. Compounds similar to this morpholine derivative have shown minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various bacterial strains .
  • Antifungal Activity :
    • The compound has also been tested for antifungal activity, with some derivatives displaying effective inhibition against fungi such as Candida albicans and Aspergillus niger .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds. Key findings include:

  • The presence of electron-withdrawing groups (like trifluoromethyl) enhances the lipophilicity and overall potency of the compounds.
  • Substituents on the thiazole ring significantly affect cytotoxicity and selectivity towards cancer cells.

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

  • Evren et al. (2019) :
    • Developed novel thiazole derivatives and assessed their anticancer activity against A549 cells, reporting significant cytotoxicity with optimized structures .
  • Research on Antimicrobial Properties :
    • Various thiazole derivatives were synthesized and screened for antimicrobial efficacy, revealing that modifications in substituents could lead to enhanced activity against specific pathogens .

Data Summary Table

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerA549 (lung adenocarcinoma)<10 µM
AntibacterialGram-positive/negative100 - 400 µg/mL
AntifungalCandida albicansMIC = 4.01 mM

Q & A

What are the common synthetic routes for 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves coupling a thiazole intermediate with morpholine derivatives. For example, a multi-step approach may include:

  • Step 1: Preparation of a substituted thiazole core via cyclization of thiourea with α-halo ketones or via Hantzsch thiazole synthesis.
  • Step 2: Functionalization of the thiazole ring with a trifluoromethyl group, often using trifluoromethylation reagents like Togni’s reagent or Umemoto’s reagent under catalytic conditions.
  • Step 3: Coupling the thiazole intermediate with morpholine through nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Optimization Tips:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates for SNAr (nucleophilic aromatic substitution) at the thiazole’s 2-position.
  • Microwave-assisted synthesis can reduce reaction times and improve yields for cyclization steps .
  • Monitor reaction progress via TLC or LCMS to avoid over-functionalization .

How can researchers confirm the structural integrity and purity of this compound?

Basic Research Question
Analytical Methods:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (e.g., observed m/z 754 [M+H]+ in a related compound) and detect impurities .
  • HPLC: Assess purity using reverse-phase columns (e.g., C18) with retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .
  • NMR Spectroscopy: 1H/13C NMR to verify substitution patterns (e.g., morpholine protons at δ 3.5–3.7 ppm; thiazole protons at δ 7.2–8.1 ppm) .
  • Elemental Analysis: Compare calculated vs. experimental C/H/N/S content to confirm stoichiometry .

Purity Challenges:

  • Residual solvents (e.g., DMF) can interfere with LCMS; use vacuum drying or lyophilization for removal.

What role does the trifluoromethyl group play in the compound’s reactivity and biological interactions?

Advanced Research Question
Mechanistic Insights:

  • Electronic Effects: The -CF3 group is strongly electron-withdrawing, stabilizing the thiazole ring via inductive effects and altering pKa of adjacent functional groups .
  • Bioactivity: In analogs like BTM-3566, the -CF3 group enhances binding to hydrophobic pockets in target proteins (e.g., mitochondrial proteases) by increasing lipophilicity (logP) .
  • Metabolic Stability: The -CF3 group resists oxidative degradation, improving pharmacokinetic profiles in in vitro hepatic microsome assays .

Experimental Validation:

  • Perform DFT calculations to map electrostatic potential surfaces and predict reactivity.
  • Use X-ray crystallography to resolve -CF3 interactions in protein-ligand complexes .

Are there discrepancies in spectroscopic data for this compound, and how can they be resolved?

Advanced Research Question
Common Discrepancies:

  • NMR Signal Splitting: Overlapping peaks for morpholine and thiazole protons may occur. Use high-field NMR (≥500 MHz) or 2D techniques (HSQC, HMBC) for resolution .
  • Mass Spec Fragmentation: In-source decay can lead to loss of -CF3 (Δ m/z = 69). Use softer ionization (e.g., ESI instead of EI) to preserve the parent ion .

Case Study:
In a related thiazole-morpholine derivative, elemental analysis showed a 0.5% deviation in sulfur content due to incomplete combustion. Replicate analyses under oxygen-rich conditions resolved this .

What in vitro models are appropriate for studying this compound’s biological activity?

Advanced Research Question
Model Systems:

  • Cancer Cell Lines: DLBCL (diffuse large B-cell lymphoma) models, as seen with BTM-3566, to study apoptosis via OMA1 protease activation .
  • Enzyme Assays: Fluorogenic substrates to measure inhibition of kinases or proteases linked to the compound’s scaffold (e.g., EGFR-TK or caspase-3) .

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